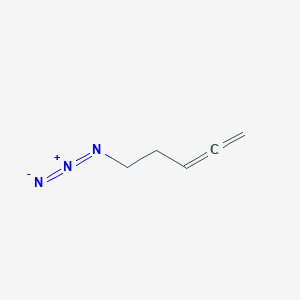

5-Azidopenta-1,2-diene

Description

Contextualizing Azido-Functionalized Allene (B1206475) Systems in Advanced Synthesis and Chemical Biology

Azido-functionalized molecules are of paramount importance in both synthetic chemistry and chemical biology. The azide (B81097) group serves as a versatile functional handle, readily participating in a variety of powerful transformations such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). ijrpc.com These reactions are prized for their high efficiency and biocompatibility, making them ideal for labeling and modifying complex biomolecules. ijrpc.comnih.gov The azidofunctionalization of alkenes, in particular, has emerged as a potent strategy for the difunctionalization of molecules, allowing for the simultaneous installation of an azide and another functional group. researchgate.netresearchgate.net This approach provides rapid access to a diverse array of nitrogen-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgrsc.org

The incorporation of an allene moiety alongside the azide group introduces another layer of synthetic potential. Allenes are cumulenes, possessing two contiguous carbon-carbon double bonds, which imparts unique reactivity. They can act as partners in various cycloaddition reactions and are precursors to a range of other functional groups. acs.org The combination of the azide and allene functionalities within the same molecule, as seen in azidoallenes, creates a powerful synthon for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. frontiersin.orgorganic-chemistry.org These heterocyclic scaffolds are ubiquitous in biologically active natural products and medicinal agents. rsc.org The reactivity of azidoallenes allows for cascade reactions, where a single synthetic operation can lead to the formation of multiple bonds and rings, significantly increasing molecular complexity in a single step. nih.gov

In the realm of chemical biology, the strategic placement of an azidoallene within a molecule can serve as a reactive probe. wikipedia.orgnortheastern.edu The azide allows for bioorthogonal conjugation, while the allene can participate in specific interactions or further chemical transformations within a biological system. nih.govuu.nl This dual functionality enables researchers to design and synthesize novel tools for studying biological processes with high precision.

Strategic Importance of 5-Azidopenta-1,2-diene as a Distinct Molecular Scaffold for Chemical Transformations

Among the various azidoallenes, this compound stands out as a particularly strategic molecular scaffold. Its structure, featuring a terminal allene and a primary azide separated by a two-carbon linker, provides a unique combination of steric accessibility and electronic properties that drive its reactivity in a predictable and useful manner. This specific arrangement allows for a range of transformations that are central to modern synthetic organic chemistry.

The strategic importance of this compound lies in its ability to serve as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The azide group can readily participate in 1,3-dipolar cycloadditions with alkynes or alkenes to form triazoles or triazolines, respectively. ijrpc.com Simultaneously, the allene moiety can undergo its own set of cycloaddition reactions, such as [4+2] (Diels-Alder) or [2+2] cycloadditions, with suitable reaction partners. libretexts.orgnumberanalytics.com This orthogonal reactivity allows for the stepwise or, in some cases, tandem construction of complex polycyclic systems.

A key transformation involving scaffolds like this compound is intramolecular cyclization. For instance, the thermal or metal-catalyzed reaction of such compounds can lead to the formation of various nitrogen heterocycles. Research has shown that allenyl azides can undergo cascade cyclization sequences to produce cyclopentennelated indoles. nih.gov While this specific example involves an aryl azide, the principle demonstrates the potential for the azide and allene groups to react in a concerted or stepwise intramolecular fashion to build complex ring systems.

The distinct nature of the this compound scaffold can be further appreciated by considering its potential in domino reactions. A domino, or cascade, reaction is a process involving two or more bond-forming transformations that take place under the same reaction conditions without isolating the intermediates. An atom-economical domino synthesis of functionalized and stereodefined dienes has been reported, highlighting the utility of related azido-dienoic acids. thieme-connect.de This suggests the potential for this compound to undergo similar complexity-building transformations.

The utility of this scaffold is further underscored by the broader chemistry of azides and allenes. For example, palladium-catalyzed reactions of allylic acetates with sodium azide are known to produce allylic azides, which are key intermediates in the synthesis of biologically active compounds. nih.gov This methodology could potentially be adapted for the synthesis of this compound and its derivatives.

Structure

3D Structure

Properties

InChI |

InChI=1S/C5H7N3/c1-2-3-4-5-7-8-6/h3H,1,4-5H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZLIBNNLHEIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles of 5 Azidopenta 1,2 Diene and Analogous Azidoallenes

Cycloaddition Chemistry of Azidoallenes

The cycloaddition chemistry of azidoallenes is a focal point of their synthetic utility. The presence of both a 1,3-dipole (the azide) and a strained pi-system (the allene) within the same molecule allows for a variety of intramolecular and intermolecular transformations.

1,3-Dipolar Cycloadditions Involving the Azido (B1232118) Group with the Allene (B1206475) System

The 1,3-dipolar cycloaddition of the azido group across one of the double bonds of the allene system is a prominent reaction pathway. wikipedia.org This process, often referred to as a Huisgen cycloaddition, leads to the formation of five-membered nitrogen-containing heterocycles. wikipedia.org In the case of azidoallenes, this reaction can occur intramolecularly, leading to fused ring systems. The reaction is typically thermally initiated and proceeds through a concerted mechanism. nih.govnih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the mechanism and predicting the outcomes of these cycloadditions. nih.govnih.gov These studies have shown that the reaction generally follows a nonpolar, one-step mechanism. nih.govnih.gov

| Reactant System | Reaction Type | Key Findings |

| Arylazides and substituted allenes | Thermal, uncatalysed 1,3-dipolar cycloaddition | Follows a nonpolar one-step mechanism. nih.govnih.gov |

| Methyl azide (B81097) and various allenes | 1,3-dipolar cycloaddition | Reactivity decreases with increasing heteroatom substitution on the allene. researchgate.net |

Site-Selectivity and Regioselectivity in Azide-Allene Cycloadditions

A critical aspect of the intramolecular 1,3-dipolar cycloaddition in azidoallenes is the site-selectivity and regioselectivity. The allene presents two potential double bonds for the cycloaddition, and the azide can add in two different orientations.

Site-selectivity refers to the preference for the azide to react with either the internal (C2-C3) or the terminal (C1-C2) double bond of the allene. This selectivity is influenced by the electronic properties of the substituents on the allene. nih.govnih.gov For instance, in reactions of arylazides with electron-deficient allenes like methoxycarbonylallene, the cycloaddition occurs preferentially at the more electron-rich double bond. nih.gov

Regioselectivity concerns the orientation of the azide addition to a given double bond. For example, the terminal nitrogen (N3) of the azide can bond to either C1 or C2 of the terminal double bond. This is largely governed by both distortion and interaction energies in the transition state. nih.gov DFT calculations have been successful in predicting the major regioisomer by evaluating the activation barriers of the different possible pathways. nih.govresearchgate.net

| Allene Substituent | Azide Type | Major Regioisomer | Reference |

| Methoxycarbonyl | Arylazide | N1 bonded to the substituted carbon | nih.gov |

| Sulfonyl | Arylazide | N1 bonded to the substituted carbon | nih.gov |

Stereochemical Aspects and Diastereoselectivity in Cycloaddition Pathways

The stereochemistry of the cycloaddition is another important consideration, particularly when chiral centers are formed. In the case of intramolecular cycloadditions of chiral azidoallenes, the reaction can proceed with a degree of diastereoselectivity. The inherent axial chirality of a 1,3-disubstituted allene can be transferred to the newly formed stereocenters in the cycloadduct. thieme-connect.com

The concerted nature of the 1,3-dipolar cycloaddition generally leads to a retention of the stereochemistry of the dipolarophile. wikipedia.org However, the formation of multiple stereocenters in the product necessitates a careful analysis of the transition state geometries to predict the major diastereomer.

Computational Predictions of Cycloaddition Outcomes

Computational chemistry, particularly DFT, has emerged as a powerful tool for predicting the outcomes of azide-allene cycloadditions. nih.govnih.gov By calculating the activation energies of the various possible reaction pathways, researchers can accurately predict the site- and regioselectivity. nih.govresearchgate.net These computational models take into account factors such as orbital interactions and steric hindrance in the transition states. nih.govresearchgate.net

The distortion/interaction model is one such computational approach that has been successfully applied to understand cycloaddition reactivity. scispace.comnih.gov This model dissects the activation barrier into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. scispace.comnih.gov

| Computational Method | Application | Key Insights |

| DFT (M08-HX, ωB97X-D, B3LYP) | Site- and regioselectivity of azide-allene cycloadditions | Confirms a nonpolar one-step mechanism and provides semiquantitative agreement with experimental findings. nih.govnih.gov |

| Activation Strain Model | Reactivity of 1,3-dipolar cycloadditions | Explains reactivity trends based on the energy required to distort reactants and the interaction energy in the transition state. researchgate.net |

Potential for Diels-Alder Type Reactions and Related Pericyclic Processes with Allene Functionality

The allene moiety in 5-Azidopenta-1,2-diene can also participate in Diels-Alder [4+2] cycloadditions, acting as the dienophile. thieme-connect.comnih.govacs.org In these reactions, the allene reacts with a conjugated diene to form a six-membered ring. The reactivity of the allene as a dienophile is influenced by its strain and substitution pattern. acs.org Strained allenes, for instance, are known to undergo facile Diels-Alder reactions. acs.org

Computational studies have shown that the activation barriers for Diels-Alder reactions involving allenes are generally higher than those with corresponding alkenes or alkynes. nih.govacs.org The reaction can proceed through either a concerted or a stepwise mechanism, with the concerted pathway often being favored. nih.gov

Exploration of Higher-Order Cycloaddition Reactions (e.g., [3+2], [4+2]) with the Allene Moiety

Beyond the classical 1,3-dipolar and Diels-Alder cycloadditions, allenes are known to participate in a variety of higher-order cycloaddition reactions, often mediated by transition metal catalysts. nih.govmdpi.com These reactions provide access to a diverse range of carbocyclic and heterocyclic ring systems.

[3+2] Cycloadditions: Phosphine-catalyzed [3+2] cycloadditions of allenes with electron-deficient olefins are a well-established method for the synthesis of functionalized cyclopentenes. acs.orgorganic-chemistry.org In these reactions, the allene acts as a three-carbon component. Rhodium-catalyzed intramolecular [3+2] cycloadditions of allene-vinylcyclopropanes have also been developed to construct bicyclic systems. pku.edu.cn

[4+2] Cycloadditions: Transition metal catalysts, particularly those based on gold, can promote intramolecular [4+2] cycloadditions of allene-dienes. acs.orgacs.org The selectivity of these reactions can often be controlled by the choice of ligands on the metal catalyst. acs.orgnih.gov

| Cycloaddition Type | Catalyst/Conditions | Product |

| [3+2] | Phosphine | Functionalized cyclopentenes acs.orgorganic-chemistry.org |

| [3+2] | Rhodium(I) | Bicyclic cyclopentanes pku.edu.cn |

| [4+2] | Gold(I) | Alkylidenecyclohexenes acs.orgnih.gov |

| [4+3] | Gold(I) | Cycloheptadienes acs.orgnih.gov |

Transformations Involving the Azido Moiety

The azido group in this compound is a versatile functional handle, enabling a variety of selective transformations that lead to the formation of amines and nitrogen-containing heterocycles. These reactions can often be performed with high chemoselectivity, preserving the reactive allene system.

Selective Reduction to Amine Derivatives

The conversion of the azide in this compound to a primary amine (penta-3,4-dien-1-amine) is a fundamental transformation. Achieving this selectively without reducing the cumulated double bonds of the allene moiety is critical. Two primary methods are effective for this purpose: the Staudinger reduction and catalytic hydrogenation under controlled conditions.

The Staudinger reduction is an exceptionally mild and chemoselective method for reducing azides to amines. organic-chemistry.orgorganicchemistrytutor.com The reaction proceeds by treating the azide with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate. wikipedia.org This intermediate is then hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org A key advantage of the Staudinger reaction is its tolerance of a wide array of functional groups, including alkenes and alkynes, making it highly suitable for substrates like this compound where the allene functionality must be preserved. organicchemistrytutor.com

Catalytic hydrogenation is another common method for azide reduction. organic-chemistry.org This reaction typically involves hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov While effective, care must be taken to prevent the simultaneous reduction of the allene's double bonds. organicchemistrytutor.com Allenes can be hydrogenated, often selectively to alkenes, in the presence of specific catalysts. ehu.es The selectivity of the hydrogenation of this compound depends on the catalyst's activity and the reaction conditions. Less reactive catalysts or the use of catalyst poisons can sometimes be employed to favor the reduction of the azide over the allene.

| Method | Reagent(s) | Product | Key Features |

| Staudinger Reduction | 1. PPh₃2. H₂O | Primary Amine | High chemoselectivity; tolerates double bonds. organicchemistrytutor.comwikipedia.org |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Primary Amine | Conditions must be controlled to avoid allene reduction. nih.gov |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Context of Allene Isomerization or Downstream Derivatization

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. nih.govchem-station.com This reaction is characterized by its mild conditions, high yields, and exceptional functional group tolerance. organic-chemistry.orgscispace.com

In the context of this compound, the CuAAC reaction offers a direct pathway to introduce a triazole ring while retaining the allene structure for potential downstream functionalization. The reaction joins the azide with a terminal alkyne, catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). chem-station.com

A critical consideration is the stability of the allene moiety under the reaction conditions. While CuAAC is generally mild, the presence of a copper catalyst and potential basic additives could theoretically promote isomerization of the terminal allene to a more stable internal alkyne (a 1,3-diene). However, the reaction's high efficiency and typically short reaction times often allow for the formation of the allenyl-substituted triazole before significant isomerization can occur. The resulting product, a 1-allenyl-1,2,3-triazole, is a valuable building block where the allene can subsequently undergo further transformations.

| Catalyst System | Alkyne Partner | Product Regiochemistry |

| Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | Terminal Alkyne (R-C≡CH) | 1,4-Disubstituted 1,2,3-Triazole |

| Ligands (e.g., TBTA) are often used to stabilize the Cu(I) catalyst. nih.gov |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

Complementary to the CuAAC reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to 1,5-disubstituted 1,2,3-triazoles. acs.orgrsc.org This transformation is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride complexes, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂]. rsc.orgnih.gov

The RuAAC reaction significantly expands the synthetic utility of azides like this compound by allowing for the selective formation of the alternative triazole regioisomer. researchgate.net Unlike CuAAC, which is generally restricted to terminal alkynes, RuAAC is effective for both terminal and internal alkynes, offering broader substrate scope. acs.orgwikipedia.org The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate, which undergoes reductive elimination to yield the 1,5-disubstituted triazole product. rsc.org

The reaction conditions are generally mild, and the functional group tolerance is high, suggesting that the allene moiety in this compound would be preserved during the cycloaddition. This allows for the synthesis of 1-allenyl-5-substituted-1,2,3-triazoles, which are isomeric to the products obtained from CuAAC and serve as distinct building blocks for further chemical elaboration.

| Catalyst | Alkyne Partner | Product Regiochemistry |

| [CpRuCl(COD)] or [CpRuCl(PPh₃)₂] | Terminal or Internal Alkyne | 1,5-Disubstituted 1,2,3-Triazole |

| The reaction is highly regioselective for the 1,5-isomer. acs.orgnih.gov |

Staudinger Reaction and Its Synthetic Utility

The Staudinger reaction involves the reaction of an azide with a phosphine to form an iminophosphorane (also known as an aza-ylide). wikipedia.org This intermediate is pivotal and its synthetic utility extends beyond simple hydrolysis to an amine. thermofisher.com

The aza-Wittig reaction is a powerful extension of the Staudinger reaction. chem-station.com Instead of being hydrolyzed, the in situ-generated iminophosphorane from this compound can be trapped with a carbonyl compound (an aldehyde or ketone) to form an imine (a C=N double bond). wikipedia.org This tandem Staudinger/aza-Wittig sequence provides a direct method for C=N bond formation and is widely used in the synthesis of nitrogen heterocycles through intramolecular variants. ehu.es

For an azidoallene, this reaction opens up pathways to complex nitrogen-containing structures. For example, if the iminophosphorane is generated and then reacted with an intramolecular aldehyde, a cyclic imine can be formed. The reaction is highly efficient and proceeds under neutral conditions, ensuring the preservation of the allene group. ehu.es

Reaction Sequence:

Staudinger Reaction: R-N₃ + PPh₃ → R-N=PPh₃ + N₂

Aza-Wittig Reaction: R-N=PPh₃ + R'C(=O)R'' → R-N=C(R')R'' + Ph₃P=O

This two-step, one-pot process allows for the conversion of the azido group into an imine, which can then be used in subsequent synthetic steps or constitute part of a target heterocyclic system.

Transformations Involving the Allene System

The cumulated double bonds of the allene system in this compound are a site of high reactivity, susceptible to attack by both nucleophiles and electrophiles. The regiochemical outcome of these additions is influenced by the electronic nature of the substituents on the allene.

Nucleophilic and Electrophilic Additions to Cumulated Double Bonds

Allenes undergo addition reactions characteristic of unsaturated hydrocarbons. libretexts.org The central sp-hybridized carbon and the two terminal sp²-hybridized carbons of the allene present distinct sites for chemical attack. msu.edu

Electrophilic Addition: Electrophilic attack on an unsubstituted allene typically occurs at a terminal carbon, which leads to the formation of a resonance-stabilized allyl cation, or at the central carbon to form a less stable vinyl cation. msu.edu However, kinetic control often favors protonation at a terminal carbon to give the more stable carbocation intermediate. For example, the addition of HBr to allene (propadiene) yields 2-bromopropene, resulting from the formation of a vinyl cation intermediate. msu.edu In the case of this compound, the electron-withdrawing nature of the azidomethylpropyl substituent may influence the electron density of the double bonds, potentially directing electrophilic attack to the more remote C1=C2 double bond. The specific regioselectivity would depend on the electrophile and reaction conditions. nih.govacs.org

Nucleophilic Addition: Nucleophilic addition to allenes is also a viable transformation, particularly when the allene is substituted with electron-withdrawing groups. For instance, the addition of sodium azide to 1,2-allenyl esters occurs in a regio- and stereoselective manner to produce vinyl azides. organic-chemistry.org For this compound, nucleophilic attack would be expected to occur at one of the terminal sp² carbons (C1 or C3). The presence of the existing azido group could potentially participate in or direct intramolecular reactions, leading to the formation of nitrogen heterocycles under certain conditions. nih.gov

The reactivity of the allene allows for a diverse range of functionalizations, making this compound a versatile precursor for complex molecular architectures.

Radical Addition Pathways to the Allene Moiety

The allene moiety of this compound and its analogs presents multiple sites for radical attack, leading to a variety of potential reaction pathways. The reactivity of allenes towards radicals is complex due to the presence of two orthogonal π-systems and three distinct carbon atoms (C1, C2, and C3) that can be targeted. The regioselectivity of radical addition is highly dependent on the nature of the attacking radical, the substitution pattern of the allene, and the reaction conditions.

Radical attack on an unsymmetrically substituted allene can occur at a terminal carbon (C1 or C3) to generate a vinylic radical, or at the central carbon (C2) to form a more stable allylic radical. nih.gov Generally, carbon-centered radicals, such as perfluoroalkyl radicals, tend to add to a terminal carbon of the allene. nih.gov In contrast, some heteroatom-centered radicals, like sulfonyl radicals, have shown a preference for addition to the central carbon. illinois.edu

In the context of azidoallenes, intramolecular radical additions are of significant interest. For instance, the intramolecular addition of amide- and carbamate-derived N-radicals to allenes has been reported to proceed with high regioselectivity. nih.gov This provides a valuable model for understanding the potential cyclization pathways of azidoallenes where the azide functionality could serve as a precursor to a nitrogen-centered radical. Such intramolecular additions typically favor the formation of five- and six-membered rings. wikipedia.org

The general pathways for intermolecular radical addition to an allene can be summarized as follows:

| Attack Site | Intermediate Radical | Subsequent Reaction |

| Terminal Carbon (C1 or C3) | Vinylic Radical | Isomerization, Trapping |

| Central Carbon (C2) | Allylic Radical | Trapping |

The stability of the resulting radical intermediate plays a crucial role in determining the favored reaction pathway. Attack at the central carbon is often thermodynamically favored due to the formation of a resonance-stabilized allylic radical. illinois.edu However, kinetic factors and steric hindrance can also influence the site of attack. nih.gov

Rearrangement Chemistry of Azidoallenes

Azidoallenes, such as this compound, exhibit a rich and complex rearrangement chemistry, primarily driven by the high reactivity of the azide group and its proximity to the versatile allene functionality.

One of the most significant rearrangement pathways for 5-azidoallenes is a thermal cyclization cascade. nih.govnih.gov This process is initiated by an intramolecular [3+2] dipolar cycloaddition between the azide and the internal double bond of the allene. This cycloaddition is the rate-limiting step and leads to the formation of a triazoline intermediate. nih.gov This intermediate is unstable and readily loses a molecule of dinitrogen (N₂) to generate a diradical intermediate. nih.govnih.gov The final step of the cascade is the collapse of this diradical to form cyclic products. The nature of the substituent on the allene can influence the final products of this cascade. nih.gov

A computational study on the thermochemistry of 5-azidoallenes has provided a detailed mechanistic picture of this cascade. The key steps are outlined below:

| Step | Description | Intermediate |

| 1 | Intramolecular [3+2] dipolar cycloaddition | Triazoline |

| 2 | Extrusion of N₂ | Diradical |

| 3 | Diradical collapse | Cyclic product |

This cyclization cascade is a powerful method for the construction of nitrogen-containing heterocyclic compounds. The reaction proceeds with a high degree of stereocontrol, which is noteworthy for reactions involving diradical intermediates. nih.gov

Another potential rearrangement pathway for azidoallenes is the Winstein rearrangement, which is characteristic of allylic azides. semanticscholar.orgrsc.org Although this compound is an allenic azide, it can be considered a constitutional isomer of an allylic azide, and thus, this rearrangement is a plausible transformation. The Winstein rearrangement involves a nih.govnih.gov-sigmatropic shift, leading to an equilibrium between two allylic azide isomers. This rearrangement typically occurs at room temperature and can lead to a mixture of products if not carefully controlled. semanticscholar.org The study of this rearrangement in the context of azidoallenes is an area of ongoing research.

The table below summarizes the key rearrangement pathways discussed:

| Rearrangement | Key Intermediate(s) | Driving Force |

| Thermal Cyclization Cascade | Triazoline, Diradical | Formation of stable N₂ and cyclic products |

| Winstein Rearrangement | nih.govnih.gov-Sigmatropic transition state | Thermodynamic stability of isomers |

Mechanistic Investigations of 5 Azidopenta 1,2 Diene Reactions

Elucidation of Transition States and Intermediates in Azide-Allene Cycloadditions

The thermal, uncatalyzed 1,3-dipolar cycloaddition between azides and allenes, such as the intramolecular reaction of a molecule like 5-azidopenta-1,2-diene, has been a subject of detailed computational and experimental investigation. nih.gov Density Functional Theory (DFT) calculations have been employed to explore the site- and regio-selectivity of these reactions. nih.gov These computational approaches consistently indicate that the cycloadditions proceed through a nonpolar, one-step, concerted mechanism. nih.gov

Studies using methods like M08-HX, ωB97X-D, and B3LYP have achieved semiquantitative agreement with experimental findings regarding the selectivity of reactions between arylazides and allenes with varied electronic characteristics. nih.gov The transition states are characterized as having minimal polar character, which is consistent with the small differences in chemical potential (Δμ) and global electrophilicity (Δω) between the reacting azide (B81097) and allene (B1206475) moieties. nih.gov For instance, the interaction grand potential (ΔΩ) at the transition state is a key factor in determining the reaction's site-selectivity, with the addition occurring preferentially at the double bond with the highest local softness. nih.gov

Crucially, these computational models are substantiated by experimental evidence. The existence of a methylene-1,2,3-triazoline intermediate has been confirmed through 1H-NMR spectroscopy, reinforcing the reliability of the proposed one-step cycloaddition mechanism. nih.gov This intermediate represents a key species along the reaction coordinate, validating the theoretical predictions of the transition state structures leading to its formation. nih.gov

| Computational Method | Key Finding | Supporting Evidence | Reference |

|---|---|---|---|

| DFT (M08-HX, ωB97X-D, B3LYP) | Reaction follows a nonpolar, one-step concerted mechanism. | Small calculated polar character of the transition state. | nih.gov |

| Conceptual DFT (Reactivity Indices) | Site-selectivity is dominated by the local softness of the allene carbon atoms. | Agreement between predicted and experimental site of addition. | nih.gov |

| MP4SDTQ/6-31G* | Calculations of transition structures support a one-step mechanism. | Calculated energy barriers correctly predicted the major isomer. | nih.gov |

Detailed Analysis of Radical Pathways in Azidofunctionalization Reactions

In contrast to the concerted cycloaddition pathway, azidofunctionalization of dienes can also proceed through radical mechanisms, particularly when catalyzed. nih.govresearchgate.net Mechanistic studies involving the iron-catalyzed 1,2-azidoalkylation of 1,3-dienes have provided significant insights into these radical pathways. nih.govresearchgate.net The involvement of radical intermediates is strongly supported by trapping experiments. nih.gov For example, the addition of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), a radical scavenger, to the reaction completely inhibits the formation of the desired azido (B1232118) product. nih.gov Instead, a TEMPO-trapped adduct is detected, confirming the presence of a radical intermediate. nih.gov

The reaction is initiated by a hydrogen atom transfer (HAT) process, which generates an initial radical species. nih.govresearchgate.net This radical then adds to the diene, forming an allylic radical intermediate. nih.govresearchgate.net The subsequent steps depend significantly on the electronic properties of the diene substrate. nih.govresearchgate.net

For electron-deficient 1,3-dienes , the reaction is believed to proceed via a group transfer mechanism where the allylic radical is trapped by the azide. nih.govresearchgate.net

For electron-rich 1,3-dienes , the mechanism involves a sequential single-electron transfer (SET) followed by nucleophilic attack to furnish the final azidoalkylation product. nih.gov

This dual-pathway reactivity highlights the complexity of radical azidofunctionalization and demonstrates how the electronic nature of the allene or diene system can fundamentally alter the reaction mechanism. nih.govresearchgate.net

| Experimental Probe | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| Radical Trapping (TEMPO) | Inhibition of product formation; detection of TEMPO-adduct. | Confirms the intermediacy of a radical species. | nih.gov |

| Cyclopropyl Radical Clock | Fast ring-opening of a cyclopropyl-containing intermediate. | Supports the formation of a radical that is rapidly trapped by the azide. | researchgate.net |

| Substrate Electronic Variation | Different pathways for electron-rich vs. electron-deficient dienes. | Mechanism shifts between group transfer and SET/nucleophilic attack. | nih.govresearchgate.net |

Mechanistic Role of Catalysts (e.g., Iron, Palladium) in Allene Transformations

Catalysts play a pivotal role in directing the outcome and mechanism of allene transformations involving azide functionalities.

Iron Catalysis: In the context of azidoalkylation of dienes, iron catalysts are crucial for facilitating the radical pathway. nih.govresearchgate.net The process merges hydrogen atom transfer (HAT) with iron-catalyzed azidation. nih.gov The iron catalyst facilitates the direct functionalization of otherwise strong C(sp³)–H bonds to generate the initial radical, which then engages with the diene. nih.govresearchgate.net The catalyst's role extends to managing the reactivity of the subsequent allylic radical intermediate, guiding it toward either group transfer or a single-electron oxidation process to construct the new carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.net This protocol is highly efficient, operating with catalyst loadings as low as 0.2 mol%. nih.govresearchgate.net

Palladium Catalysis: Palladium catalysts offer an alternative mechanistic scenario, often involving organometallic intermediates. nih.gov In the photoinduced palladium-catalyzed 1,2-carbofunctionalization of conjugated dienes, a radical-polar crossover mechanism is proposed. nih.gov The cycle is initiated by a single electron transfer (SET) from a photoexcited Pd(0) species to an alkyl iodide, generating a hybrid alkyl palladium radical. nih.gov This radical species adds to the terminal position of the diene, producing a new radical intermediate that exists in equilibrium with a π-allyl palladium complex. nih.gov The subsequent attack of a nucleophile (such as an amine) onto this π-allyl complex delivers the final product and regenerates the palladium catalyst, completing the cycle. nih.gov This pathway avoids a purely radical chain process and allows for the controlled, three-component coupling of a diene, an alkyl iodide, and a nucleophile. nih.gov

| Catalyst | Key Intermediate(s) | Proposed Mechanism | Primary Function | Reference |

|---|---|---|---|---|

| Iron (Fe) | Alkyl radical, Allylic radical | Hydrogen Atom Transfer (HAT) / Radical Addition | Initiates and facilitates a radical chain reaction. | nih.govresearchgate.net |

| Palladium (Pd) | Alkyl palladium radical, π-allyl palladium complex | Radical-Polar Crossover | Mediates coupling via formation of organometallic intermediates. | nih.gov |

Influence of Electronic Properties and Steric Factors on Regio- and Site-Selectivity

The selectivity of reactions involving this compound and related structures is governed by a delicate interplay of electronic properties and steric factors. nih.govnih.govorganic-chemistry.org

Electronic Properties: The electronic nature of substituents on both the azide and the allene components is a primary determinant of selectivity. nih.gov In 1,3-dipolar cycloadditions, DFT calculations show that the reaction's site-selectivity (i.e., which of the two allene double bonds reacts) is controlled by the local softness of the carbon atoms, an electronic parameter. nih.gov In radical azidofunctionalizations, the electronic character of the diene dictates the entire mechanistic pathway. nih.gov Electron-deficient dienes favor a group transfer mechanism, whereas electron-rich dienes proceed through single-electron oxidation, directly influencing the final product structure. nih.govresearchgate.net This demonstrates that electronic effects can serve as a switch between different mechanistic manifolds, thereby controlling the reaction's outcome. nih.govresearchgate.net

Steric Factors: Steric hindrance plays a critical role in controlling regioselectivity, particularly in cycloaddition reactions. nih.govorganic-chemistry.org In the thermal cyclization of substituted 1-(2-azidophenyl)-3-alkenylallenes, modifying the size of the substituent on the allene was explored to induce steric discrimination in the transition states. nih.gov Increasing the bulk of the substituent (e.g., from a methyl to a tert-butyl group) can create steric clashes in one transition state, thereby favoring an alternative pathway and enhancing the regioselectivity of the annulation. nih.gov Similarly, in catalyzed Diels-Alder reactions, regioselectivity is often proposed to arise from steric interactions between the catalyst-dienophile complex and the diene. organic-chemistry.org The transition states are highly sensitive to steric hindrance, favoring the approach that minimizes non-bonded interactions, thus directing the regiochemical outcome. organic-chemistry.org

| Factor | Influence On | Mechanism of Control | Example | Reference |

|---|---|---|---|---|

| Electronic Properties (Substituents) | Site-selectivity, Mechanistic Pathway | Alters orbital energies (FMO theory) and local softness of reaction centers. Can switch between radical pathways (group transfer vs. SET). | Arylazide addition to substituted allenes; Iron-catalyzed azidoalkylation of electron-rich vs. electron-deficient dienes. | nih.govnih.govresearchgate.net |

| Steric Factors (Substituent Size) | Regioselectivity, Stereoselectivity | Creates steric hindrance in the transition state, favoring less-congested pathways. | Increasing substituent size on an allene to direct cyclization; Catalyst-diene interactions in Diels-Alder reactions. | nih.govorganic-chemistry.org |

Computational and Theoretical Studies on 5 Azidopenta 1,2 Diene

Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is particularly valuable for studying reaction mechanisms, allowing for the calculation of energies of reactants, transition states, and products. This information is crucial for determining the feasibility of a reaction, predicting its pathway (whether concerted or stepwise), and understanding its kinetics and thermodynamics. researchgate.netpku.edu.cn

For 5-Azidopenta-1,2-diene, a key potential reaction is an intramolecular [3+2] cycloaddition, where the azido (B1232118) group (acting as a 1,3-dipole) reacts with one of the double bonds of the allene (B1206475) moiety (the dipolarophile). DFT calculations can be employed to explore the energetics of the different possible reaction channels. The azide (B81097) can attack either the C1=C2 or the C2=C3 double bond of the allene system. These distinct pathways lead to different regioisomeric products.

A hypothetical DFT study on the intramolecular cycloaddition of this compound might yield results similar to those found for other azidoallene systems. nih.gov The calculations could explore two primary pathways:

Pathway A: Cycloaddition across the C1=C2 double bond.

Pathway B: Cycloaddition across the C2=C3 double bond.

The computed energies provide insight into the reaction's regioselectivity.

Table 1: Hypothetical DFT-Calculated Energetics for Intramolecular Cycloaddition of this compound Energies are illustrative and based on typical values for similar reactions, calculated at a common level of theory like B3LYP/6-31G(d).

| Pathway | Description | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG_rxn, kcal/mol) |

| A | Attack at C1=C2 | 24.5 | -35.2 |

| B | Attack at C2=C3 | 28.1 | -31.8 |

Based on this illustrative data, Pathway A would be the kinetically preferred route due to its lower activation barrier. Both reactions are predicted to be highly exothermic, indicating that the resulting bicyclic products are thermodynamically stable.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org For a cycloaddition reaction, the primary stabilizing interaction occurs between the HOMO of one component and the LUMO of the other. nih.gov The smaller the energy gap (ΔE) between these interacting orbitals, the more favorable the interaction and the faster the reaction. nih.gov

In the intramolecular cycloaddition of this compound, the reaction involves the azido group (1,3-dipole) and the allene (dipolarophile). The reaction can be classified based on which HOMO-LUMO interaction dominates:

Normal-electron-demand: The dominant interaction is between the HOMO of the azide and the LUMO of the allene.

Inverse-electron-demand: The dominant interaction is between the LUMO of the azide and the HOMO of the allene. ias.ac.in

The regioselectivity of the cycloaddition is predicted by matching the largest orbital coefficients of the interacting FMOs. youtube.com The new bonds will preferentially form between the atoms with the largest lobes on the respective frontier orbitals.

To analyze this compound, one would calculate the FMO energies for the azide and allene fragments. The data in the table below is representative of such systems. nih.govresearchgate.net

Table 2: Representative FMO Energies for Azide and Allene Moieties Energies are illustrative, in electron volts (eV), and based on analogous systems.

| Moiety | FMO | Energy (eV) |

| Azide | HOMO | -10.5 |

| LUMO | +1.8 | |

| Allene | HOMO | -9.8 |

| LUMO | +2.5 |

From these energies, the two possible HOMO-LUMO gaps can be calculated:

Since ΔE2 is smaller, this reaction would be classified as having inverse-electron-demand character, where the primary interaction involves electron donation from the allene's HOMO to the azide's LUMO.

Application of Molecular Electron Density Theory (MEDT) to Pericyclic Reactions of Azidoallenes

Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory for understanding chemical reactivity. mdpi.com Proposed by Luis R. Domingo, MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of a reaction. mdpi.com This theory uses conceptual DFT reactivity indices and topological analysis of the Electron Localization Function (ELF) to describe reaction mechanisms. researchgate.net

Under MEDT, the intramolecular [3+2] cycloaddition of azidoallenes can be analyzed. The ELF analysis of the azide group typically characterizes it as a zwitterionic species. researchgate.netresearchgate.net Conceptual DFT indices, such as the global electrophilicity (ω) and nucleophilicity (N), are used to classify the roles of the reactants. For most azide cycloadditions, the azide moiety acts as the electrophilic counterpart while the alkene or alkyne acts as the nucleophile. researchgate.net

The reaction mechanism is often found to be a one-step, non-concerted process. researchgate.net The polarity of the reaction is assessed by calculating the global electron density transfer (GEDT) at the transition state. Reactions involving azides are often classified as zwitterionic-type (zw-type), which are characterized by moderate activation energies and proceed through asynchronous transition states. researchgate.netniscpr.res.in

Table 3: Illustrative Conceptual DFT Indices for Azide and Allene Fragments Indices are based on values for similar functional groups.

| Fragment | Electronic Chemical Potential (μ, eV) | Chemical Hardness (η, eV) | Global Electrophilicity (ω, eV) |

| Azide | -4.35 | 6.15 | 1.54 |

| Allene | -3.65 | 6.15 | 1.08 |

Based on these representative indices, the azide fragment has a higher electrophilicity index (ω), supporting its role as the electrophile in the reaction, while the allene acts as the nucleophile.

Conformational Analysis and Stereoelectronic Effects in Azidoallene Systems

The three-dimensional structure and conformational preferences of a molecule are critical to its reactivity. For this compound, conformational analysis involves studying the rotations around the C3-C4 and C4-C5 single bonds. The allene unit itself has a rigid, non-planar geometry, with the substituents at its ends lying in perpendicular planes. chemistrysteps.com

The stability of different conformers is governed by a combination of steric hindrance and subtle stereoelectronic effects. acs.org Stereoelectronic effects are stabilizing interactions between orbitals that depend on their spatial orientation. wikipedia.org A key effect is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (donor) to a nearby empty antibonding orbital (acceptor, typically a σ* orbital). beilstein-journals.org These interactions are strongest when the donor and acceptor orbitals are anti-periplanar (oriented at 180° to each other).

In the azidoallene system, potential stereoelectronic interactions could include:

Donation from a C-H σ bond into the azide or allene π* orbitals.

Interaction between the lone pair orbitals on the nitrogen atoms of the azide group and adjacent σ* orbitals.

Computational methods, particularly DFT combined with Natural Bond Orbital (NBO) analysis, can quantify the energies of these interactions and predict the most stable conformer. beilstein-journals.org The analysis would reveal the preferred dihedral angles and the energy barriers to rotation.

Table 4: Hypothetical Relative Energies of Conformers of this compound Energies are relative to the most stable conformer and are for illustrative purposes.

| Conformer (Dihedral Angle C3-C4-C5-N1) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| Anti (180°) | 0.0 | Maximized hyperconjugation, minimized steric hindrance |

| Gauche (60°) | 1.2 | Moderate hyperconjugation, some steric strain |

| Eclipsed (0°) | 4.5 | High steric and torsional strain |

This analysis suggests that an extended, anti-conformation is likely the most stable ground state, which would be the starting point for any subsequent chemical reaction.

Advanced Applications in Complex Organic Synthesis

Stereoselective Construction of Chirality-Rich Scaffolds

The allenic moiety of 5-Azidopenta-1,2-diene is a source of axial chirality, which can be effectively transferred during chemical transformations to create stereogenic centers in the product. This characteristic is of paramount importance in the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical and materials science.

The stereoselective potential of allenes is harnessed in various reactions, including cycloadditions and transition-metal-catalyzed processes. For instance, the intramolecular [3+2] cycloaddition of an allene (B1206475) with a tethered enal, mediated by a rhodium catalyst, has been shown to proceed with a high degree of chirality transfer. In such reactions, the chirality of the starting material dictates the stereochemistry of the resulting bicyclic system, which can contain multiple quaternary carbon centers. Density functional theory (DFT) calculations have supported experimental observations, indicating that the stereoselectivity is primarily controlled by the α-position of the acetylene (B1199291) moiety in the precursor to the allenyl-rhodium species. nih.gov

The development of chiral ligands for transition metals has further expanded the scope of stereoselective reactions involving allenes. Chiral cyclopentadienyl (B1206354) (Cpx) complexes, for example, have been successfully employed in a variety of asymmetric transformations, leading to the synthesis of privileged scaffolds with high enantiomeric excess. snnu.edu.cn These catalytic systems can be applied to reactions involving allenyl substrates to control the formation of specific stereoisomers.

Table 1: Examples of Stereoselective Transformations Involving Allenyl Substrates

| Reaction Type | Catalyst/Reagent | Product Scaffold | Stereoselectivity (ee/dr) |

| Intramolecular [3+2] Cycloaddition | Rhodium complex | Bicyclo[3.3.0]octane | High dr |

| Intermolecular Hydroamination | SmCpx complex | α-Aminocyclopropane | Excellent ee |

| Aza-[4+2] Cycloaddition | Lewis Acid | Isoquinuclidine | High dr |

Note: This table represents the types of stereoselective reactions in which a molecule like this compound could potentially participate, based on the reactivity of similar allenyl compounds. Specific data for this compound is not available in the cited literature.

Utility as Precursors for Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrroles)

The azide (B81097) group in this compound is a versatile functional handle for the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.com The most prominent among these are triazoles and pyrroles, which are core structures in many biologically active compounds.

Triazoles: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of "click chemistry" and provides a highly efficient route to 1,2,3-triazoles. wikipedia.org this compound can undergo this reaction with various alkynes to furnish triazoles bearing an allenyl substituent. Furthermore, intramolecular azide-alkyne cycloadditions are a powerful tool for the synthesis of fused triazole ring systems. lookchem.com The reaction can be performed under thermal conditions or catalyzed by transition metals, such as copper(I) or ruthenium(II), which can control the regioselectivity of the cycloaddition to yield either 1,4- or 1,5-disubstituted triazoles, respectively.

Pyrroles: Allenyl azides can serve as precursors to polysubstituted pyrroles through a domino reaction sequence. This process typically involves the nucleophilic addition of the azide to the allene, followed by an intramolecular 1,3-dipolar cycloaddition, denitrogenation, and subsequent aromatization to yield the pyrrole (B145914) ring. organic-chemistry.org This methodology allows for the construction of complex pyrrole derivatives from simple starting materials in a single synthetic operation.

Table 2: Synthesis of Nitrogen-Containing Heterocycles from Azide Precursors

| Heterocycle | Reaction Type | Reagents/Conditions |

| 1,2,3-Triazole | Huisgen 1,3-Dipolar Cycloaddition | Terminal Alkyne, Cu(I) or Ru(II) catalyst |

| Pyrrole | Domino Reaction | Nucleophilic addition, intramolecular cycloaddition, thermal rearrangement |

| Fused Triazoles | Intramolecular Azide-Alkyne Cycloaddition | Thermal or metal-catalyzed |

Note: This table illustrates common synthetic routes to the indicated heterocycles from azide-containing precursors. The application of these methods to this compound would yield products with a pentadienyl or related substituent.

Building Block in Multicomponent Reactions and Cascade Processes

The dual functionality of this compound makes it an ideal candidate for multicomponent reactions (MCRs) and cascade processes, which are highly efficient strategies for the rapid assembly of complex molecules from simple precursors in a single pot. nih.gov

Multicomponent Reactions: MCRs involving azides are well-established in organic synthesis. For example, the copper-catalyzed reaction of an azide, an alkyne, and an additional component can lead to highly functionalized triazoles. mdpi.com The allene moiety in this compound can also participate in MCRs, potentially reacting with nucleophiles or electrophiles in concert with the azide group to generate diverse molecular scaffolds.

Cascade Reactions: this compound is predisposed to undergo intramolecular cascade reactions. A notable example is the thermal or photochemical cyclization of allenyl azides. nih.govnih.gov This process is initiated by an intramolecular [3+2] cycloaddition of the azide onto the allene, forming a transient triazoline intermediate. Subsequent loss of nitrogen gas generates a highly reactive azatrimethylenemethane (ATMM) diradical, which can then undergo further cyclization to form stable bicyclic products, such as the 2-azabicyclo[3.3.0]octane core. nih.govresearchgate.netnih.gov This cascade reaction has been successfully applied in the total synthesis of complex alkaloids like (±)-meloscine. nih.gov The regioselectivity of the final bond formation in this cascade can be influenced by the reaction conditions, with photochemical initiation in the presence of copper(I) iodide favoring the formation of C-C bonded products over C-N bonded ones. nih.govnih.gov

Synthesis of Functionally Differentiated Molecular Architectures

The reactivity of both the azide and allene groups in this compound can be selectively addressed to introduce a variety of functional groups, leading to the synthesis of functionally differentiated molecular architectures.

The azide group can be reduced to a primary amine, which can then be further functionalized through acylation, alkylation, or other standard transformations. The Staudinger reaction, for instance, provides a mild method for this reduction. mdpi.com The azide can also participate in aza-Wittig reactions to form imines.

The allene moiety can undergo a plethora of reactions, including additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. For example, the hydroamination or hydroalkoxylation of the allene can introduce amino or alkoxy groups, respectively. The Diels-Alder reaction with suitable dienes can be used to construct six-membered rings. rsc.org

By strategically combining the reactions of the azide and allene functionalities, it is possible to synthesize complex molecules with precisely placed functional groups. For instance, an initial cycloaddition reaction involving the azide could be followed by a functionalization of the allene, or vice versa. This orthogonal reactivity is a powerful tool for the efficient construction of diverse and complex molecular scaffolds.

Emerging Research Directions and Future Prospects for 5 Azidopenta 1,2 Diene

Development of Novel Catalytic Systems for Sustainable Azidoallene Chemistry

The advancement of synthetic methodologies utilizing azidoallenes is intrinsically linked to the development of innovative and sustainable catalytic systems. The focus in this area is on moving away from stoichiometric reagents and harsh reaction conditions towards greener, more efficient catalytic processes. Research in the broader field of azide (B81097) and allene (B1206475) chemistry points towards several promising directions for 5-Azidopenta-1,2-diene.

Key Research Thrusts:

Earth-Abundant Metal Catalysis: There is a growing emphasis on replacing precious metal catalysts (e.g., palladium, rhodium) with more abundant and less toxic metals like iron, copper, and zinc. For instance, iron-catalyzed azidoalkylation of 1,3-dienes has been reported, suggesting the potential for similar iron-catalyzed transformations of the diene moiety in this compound.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and environmentally friendly approach to activate organic molecules. The development of photoredox-catalyzed reactions involving the azide or allene groups could enable novel transformations of this compound under ambient conditions.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. While specific enzymes for azidoallene transformations are yet to be widely explored, the potential for enzymatic reduction of the azide or stereoselective reactions at the allene functionality represents a long-term goal for sustainable synthesis.

Heterogeneous Catalysis: The development of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse, crucial for sustainable industrial processes. Designing heterogeneous catalysts that can effectively mediate reactions of bifunctional molecules like this compound is an active area of research.

| Catalyst Type | Potential Application for Azidoallenes | Sustainability Advantages |

| Iron-based catalysts | Cycloadditions, C-H functionalization | Low cost, low toxicity, earth-abundant |

| Copper-based catalysts | Click chemistry, cyclization reactions | Readily available, versatile reactivity |

| Photocatalysts | Radical reactions, atom transfer reactions | Utilizes visible light, mild conditions |

| Enzymes | Asymmetric reductions, kinetic resolutions | Biodegradable, high selectivity |

| Solid-supported catalysts | Continuous flow processes, ease of separation | Recyclable, reduced metal leaching |

Exploration of Asymmetric Syntheses Utilizing this compound

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. The allene moiety in this compound is a source of axial chirality, making it an attractive target for asymmetric synthesis. Furthermore, the azide group can be transformed into other chiral functionalities.

Future research in this area will likely focus on several key strategies:

Chiral Ligand-Metal Complexes: The use of chiral ligands in combination with transition metals is a well-established strategy for asymmetric catalysis. The development of catalytic systems that can achieve enantioselective transformations of the allene or engage the azide in stereoselective reactions is a primary objective.

Organocatalysis: Chiral small organic molecules that can act as catalysts offer a metal-free alternative for asymmetric synthesis. Chiral Brønsted acids, Lewis bases, or phase-transfer catalysts could potentially be employed to control the stereochemical outcome of reactions involving this compound.

Kinetic Resolution: In cases where a racemic mixture of this compound is used, kinetic resolution via a chiral catalyst or reagent could provide access to enantiomerically enriched material.

| Asymmetric Strategy | Target Transformation | Potential Chiral Catalyst/Reagent |

| Enantioselective Cycloaddition | Formation of chiral heterocycles | Chiral Lewis acids, chiral phosphines |

| Asymmetric Reduction | Conversion of azide to chiral amine | Chiral reducing agents, enzymes |

| Kinetic Resolution | Separation of enantiomers | Chiral catalysts that react faster with one enantiomer |

| Desymmetrization | Creation of chirality from a prochiral substrate | Chiral catalysts acting on a suitable precursor to this compound |

Investigation of Unprecedented Reactivity Modes of Azidoallenes

The unique juxtaposition of the azide and allene functional groups in this compound suggests the potential for novel and previously unexplored reaction pathways. Research into the fundamental reactivity of azidoallenes is crucial for unlocking their full synthetic potential.

Emerging Areas of Reactivity:

Intramolecular Cyclization Cascades: The thermal or metal-catalyzed decomposition of the azide group can generate a highly reactive nitrene intermediate. In a molecule like this compound, this nitrene could undergo intramolecular reactions with the allene system, leading to the formation of complex nitrogen-containing heterocyclic scaffolds. Studies on allenyl azides have shown that the nature of the linker between the azide and allene can dictate the outcome of these cyclizations, leading to different ring systems.

Pericyclic Reactions: The allene moiety can participate in various pericyclic reactions, such as [2+2], [4+2], and [3+2] cycloadditions. The presence of the azide group could influence the regio- and stereoselectivity of these reactions or even enable novel cascade processes where the initial cycloadduct undergoes further transformation involving the azide.

Ambiphilic Reactivity: The allene system possesses both nucleophilic and electrophilic character. Exploring reactions where this compound acts as an ambiphile could lead to the discovery of new bond-forming strategies.

| Reaction Type | Description | Potential Products |

| Nitrene Insertion | Intramolecular reaction of a nitrene with the allene C=C bonds or C-H bonds. | Aziridines, bicyclic compounds |

| [3+2] Cycloaddition | The azide acts as a 1,3-dipole, reacting with the allene. | Triazoline-containing allenes |

| Ene Reaction | Intramolecular hydrogen atom transfer from the allene to the nitrene. | Functionalized imines |

| Tandem Reactions | A sequence of reactions, such as a cycloaddition followed by a rearrangement involving the azide. | Complex polycyclic heterocycles |

Integration of this compound into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The inherent hazards associated with organic azides make them ideal candidates for flow synthesis, where the small reactor volumes minimize the risk of explosive decomposition.

The integration of this compound and other azidoallenes into flow chemistry setups is a promising future direction. This approach could enable:

Safe Generation and In Situ Use: this compound could be synthesized in a flow reactor and immediately consumed in a subsequent reaction step without the need for isolation and storage of the potentially unstable azide.

Precise Control over Reaction Parameters: Flow reactors allow for precise control over temperature, pressure, and residence time, which can be critical for controlling the outcome of sensitive reactions involving azidoallenes.

Access to Novel Reaction Conditions: The high heat and mass transfer rates in microreactors can enable the use of reaction conditions that are not feasible in batch, potentially unlocking new reactivity for this compound.

Automated Synthesis: The integration of flow reactors with automated control systems can facilitate high-throughput screening of reaction conditions and the rapid synthesis of libraries of compounds derived from this compound.

| Flow Chemistry Advantage | Application to this compound Chemistry |

| Enhanced Safety | On-demand generation and immediate consumption of the azide, minimizing accumulation. |

| Precise Control | Fine-tuning of reaction conditions to favor specific reaction pathways and minimize side products. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |

| High-Throughput Screening | Rapid optimization of reaction conditions for novel transformations. |

Q & A

Q. What statistical methods are suitable for analyzing kinetic data from this compound reactions?

- Methodological Answer: Non-linear regression (e.g., Arrhenius or Eyring plots) fits time-dependent concentration data. Bootstrap resampling estimates confidence intervals for rate constants. Outliers are identified via Cook’s distance. Cross-validation with computational kinetics (e.g., microkinetic modeling) strengthens conclusions .

Q. How to address discrepancies between computational predictions and experimental observations in azide reactivity studies?

- Methodological Answer: Reassess approximations in computational models (e.g., neglect of dispersion forces or entropy contributions). Experimental replication under varied conditions (e.g., solvent, temperature) isolates overlooked variables. Meta-analyses of literature data identify trends obscured by publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.